4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 869950-20-9
Cat. No.: VC14657038
Molecular Formula: C10H13F3N4
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869950-20-9 |
|---|---|
| Molecular Formula | C10H13F3N4 |
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 4-methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C10H13F3N4/c1-7-6-8(10(11,12)13)16-9(15-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 |
| Standard InChI Key | VYJXARJVRTWEKS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCNCC2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-, 4-, and 6-positions with piperazine, methyl, and trifluoromethyl groups, respectively . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety introduces conformational flexibility, enabling interactions with diverse biological targets .
Table 1: Key Physicochemical Properties
The presence of electron-withdrawing trifluoromethyl and electron-donating piperazine groups creates a polarized electronic environment, influencing reactivity and solubility . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure, with characteristic signals for aromatic protons (δ 8.1–8.3 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves coupling piperazine derivatives with pre-functionalized pyrimidine intermediates. A common approach includes:
-
Halogenation: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine is reacted with piperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) .
-
Nucleophilic Substitution: The chlorine atom at the 2-position is displaced by piperazine, facilitated by elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) .
Table 2: Representative Synthesis Conditions
Purification is achieved via column chromatography or recrystallization, with final purity exceeding 95% . Analytical techniques such as high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy validate chemical integrity .
| Activity | Model System | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 µM | |
| Anti-inflammatory | RAW 264.7 macrophages | 18.7 µM | |
| Anticancer (in vitro) | MCF-7 breast cancer cells | 45.2 µM |
Recent Advances and Future Directions
A 2022 PMC study highlights its utility as a kinase inhibitor precursor, showing nanomolar affinity for JAK3 in autoimmune disease models . Future research should explore structure-activity relationships (SAR) by modifying the piperazine and trifluoromethyl groups to optimize potency and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume